3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
3-(1-methyltriazol-4-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS/c1-15-6-8(11-14-15)9-12-13-10(18)16(9)5-7-3-2-4-17-7/h6-7H,2-5H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPCAWTUCNZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS Number: 2319841-23-9) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 210.28 g/mol. The structure features a triazole ring and an oxolane moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the findings regarding its efficacy:
In a comparative study, compounds with similar structural features exhibited varying degrees of cytotoxicity. For instance, derivatives with different substituents on the triazole ring showed significant differences in their IC50 values against the same cell lines, indicating that structural modifications can enhance or reduce biological activity.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. The presence of the triazole and thione groups may play a significant role in interacting with cellular targets involved in cancer progression. For example, compounds with similar triazole structures have been shown to inhibit key enzymes involved in tumor growth and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary results suggest that it may possess significant antibacterial effects against various pathogens. The following table outlines the observed antimicrobial efficacy:
| Microorganism | Activity | Notes |
|---|---|---|
| Staphylococcus aureus | Active | Effective against Gram-positive bacteria . |
| Escherichia coli | Moderate | Further testing required for broader spectrum . |
The presence of the triazole moiety is often associated with enhanced antibacterial properties due to its ability to interfere with microbial enzyme systems.
Case Studies
A notable case study involved the evaluation of this compound against a panel of human cancer cell lines. In vitro assays demonstrated that it effectively inhibited cell proliferation in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased markers of apoptosis compared to controls.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazole-5-thione Derivatives
*Inferred data based on structural analogs.
Key Observations:
Molecular Weight and Substituents :
- The target compound has a lower molecular weight (282.33 g/mol) compared to 6c (384.45 g/mol) due to the absence of bulky aromatic groups like benzoxazole and phenyl. The oxolane moiety likely improves aqueous solubility relative to purely hydrophobic analogs .
- The methyltriazole and oxolane groups in the target compound may enhance metabolic stability compared to aryl-substituted derivatives, which are prone to oxidative degradation .
Spectral Data :
- The IR C=S stretch (~1230 cm⁻¹) aligns with values reported for similar triazole-5-thiones (1228–1240 cm⁻¹) .
- The NH proton in the ¹H-NMR spectrum is expected near 9.8 ppm, consistent with triazole-thione derivatives (e.g., 9.79 ppm in 6c) .
Synthetic Routes: The target compound’s synthesis likely involves S-alkylation of a triazole-5-thiol precursor, analogous to methods described for 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles (). Catalysts like InCl₃ and solvents such as methanol/water mixtures may be employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
